molecular formula C11H13ClO3 B2410093 Ethyl 2-(5-chloro-2-methoxyphenyl)acetate CAS No. 1050481-78-1

Ethyl 2-(5-chloro-2-methoxyphenyl)acetate

Cat. No.: B2410093
CAS No.: 1050481-78-1
M. Wt: 228.67
InChI Key: LZWYTJLQTXARCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-chloro-2-methoxyphenyl)acetate is an organic compound with the molecular formula C11H13ClO3 It is an ester derivative of phenylacetic acid, characterized by the presence of a chloro and methoxy substituent on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-2-methoxyphenyl)acetate typically involves the esterification of 5-chloro-2-methoxyphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-2-methoxyphenylacetic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products Formed

    Hydrolysis: 5-chloro-2-methoxyphenylacetic acid and ethanol.

    Reduction: 2-(5-chloro-2-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-chloro-2-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-2-methoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and methoxy substituents on the aromatic ring can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 2-(5-chloro-2-methoxyphenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-chloro-2-methoxyphenyl)acetate: Similar structure but with the chloro substituent at a different position on the aromatic ring.

    Ethyl 2-(5-bromo-2-methoxyphenyl)acetate: Contains a bromo substituent instead of a chloro group.

    Ethyl 2-(5-chloro-2-hydroxyphenyl)acetate: Contains a hydroxy group instead of a methoxy group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.

Biological Activity

Ethyl 2-(5-chloro-2-methoxyphenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a methoxy group on the aromatic ring, which are critical for its biological interactions. The molecular formula is C₉H₈ClO₃, and it serves as an intermediate in various chemical syntheses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that related compounds can inhibit bacterial growth effectively. For instance, derivatives of the compound have demonstrated efficacy against various bacterial strains, suggesting its potential as a lead compound for the development of new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it possesses antiproliferative effects against several cancer cell lines. For example:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)15Induces apoptosis and inhibits tubulin polymerization
This compoundMDA-MB-231 (triple-negative breast cancer)20Interacts with colchicine-binding site on tubulin

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in targeting cancer cells .

Anti-inflammatory Properties

Beyond its anticancer effects, this compound has been explored for its anti-inflammatory properties. It may act on various inflammatory pathways, potentially modulating cytokine production and reducing inflammation in vivo. This aspect is crucial for developing therapies for inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets such as enzymes and receptors. The chloro and methoxy substituents enhance its binding affinity, influencing its therapeutic effects. For instance, studies suggest that it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes crucial for disease progression.

Case Studies

  • Anticancer Efficacy : In a study evaluating various derivatives of this compound, researchers found that certain modifications led to enhanced antiproliferative activity against breast cancer cell lines. The best-performing derivative exhibited an IC₅₀ value significantly lower than that of established chemotherapeutic agents .
  • Antimicrobial Activity : Another study focused on the compound's ability to combat bacterial infections highlighted its effectiveness against resistant strains of bacteria, suggesting a potential role in developing new antibiotics.

Properties

IUPAC Name

ethyl 2-(5-chloro-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-15-11(13)7-8-6-9(12)4-5-10(8)14-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWYTJLQTXARCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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